Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate

Physicochemical Properties pKa Drug Design

This building block uniquely combines a Boc-protected amine with a free aminomethyl handle on a 4,4-difluorocyclohexyl core, delivering a pKa-modulated, metabolically stable scaffold for CNS drug discovery and macrocycle synthesis. Unlike non-fluorinated or mono-fluorinated analogs, the gem-difluoro group significantly lowers amine basicity (pKa ~10.5-11), reducing hERG risk and enhancing membrane permeability while blocking oxidative metabolism at the 4-position. The orthogonal protection enables efficient parallel SAR exploration via amide coupling or reductive amination. Procure this 95% powder to accelerate lead optimization of chemokine receptor modulators, branched peptides, or any program requiring a conformationally constrained, bifunctional fluorinated core.

Molecular Formula C12H22F2N2O2
Molecular Weight 264.317
CAS No. 1370606-56-6
Cat. No. B2365702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate
CAS1370606-56-6
Molecular FormulaC12H22F2N2O2
Molecular Weight264.317
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CN
InChIInChI=1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-11(8-15)4-6-12(13,14)7-5-11/h4-8,15H2,1-3H3,(H,16,17)
InChIKeyVFILIGMFQLCSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate (CAS 1370606-56-6): A Gem-Difluoro Bifunctional Building Block for Medicinal Chemistry


tert-Butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate (CAS 1370606-56-6) is a bifunctional scaffold combining a Boc-protected amine with a free aminomethyl group anchored to a 4,4-difluorocyclohexyl core . With a molecular formula of C12H22F2N2O2, a molecular weight of 264.31 g/mol, and a calculated LogP (CLogP) of 1.994, this compound serves as a versatile intermediate for constructing fluorinated drug candidates, particularly those requiring modulated basicity and enhanced metabolic stability conferred by the gem-difluoro motif [1]. It is supplied as a powder at 95% purity with storage at +4°C, enabling its direct use in parallel synthesis and medicinal chemistry campaigns .

Why Non-Fluorinated or Mono-Fluorinated Analogs Cannot Replace tert-Butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate


Generic substitution of this building block with non-fluorinated cyclohexyl analogs (e.g., CAS 864943-63-5) or mono-fluorinated variants fails to replicate the distinct physicochemical profile conferred by the 4,4-gem-difluoro substitution. The gem-difluoro group significantly lowers the pKa of the adjacent amine, reducing basicity and potentially improving membrane permeability and reducing off-target binding [1]. It also increases metabolic stability at the cyclohexyl ring by blocking oxidative metabolism at the 4-position, as demonstrated in Maraviroc and related 4,4-difluorocyclohexyl-containing drug molecules [2][3]. The combination of the free aminomethyl handle for further derivatization and the Boc-protected amine for orthogonal deprotection creates a unique bifunctional scaffold that is not available in simpler 4,4-difluorocyclohexyl building blocks such as tert-butyl (4,4-difluorocyclohexyl)carbamate (CAS 675112-67-1), which lacks the second amine functionality essential for constructing branched or macrocyclic structures .

Quantitative Differentiation of tert-Butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate Against Key Analogs


pKa Modulation: Gem-Difluoro Substitution Reduces Amine Basicity vs. Non-Fluorinated Analog

The 4,4-gem-difluoro substitution on the cyclohexyl ring exerts a strong electron-withdrawing effect, reducing the basicity of the adjacent amine. While the non-fluorinated analog tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate has a predicted pKa of 12.74, the introduction of the gem-difluoro group lowers the pKa by approximately 1-2 log units, bringing it closer to the physiologically relevant range and potentially improving membrane permeability . Direct pKa measurement data for 4,4-difluorocyclohexylamine scaffolds confirms a pKa shift from ~10.6 (cyclohexylamine) to ~8.5-9.0 for the difluoro analog [1].

Physicochemical Properties pKa Drug Design

Metabolic Stability: Blocking 4-Position Oxidation on the Cyclohexyl Ring

In Maraviroc and related molecules, the 4,4-difluorocyclohexyl moiety directs metabolism away from the 4-position to the 2- and 3-positions, reducing overall oxidative clearance [1]. In contrast, non-fluorinated cyclohexyl rings undergo rapid hydroxylation at multiple positions, including the 4-position [2]. This metabolic shielding effect is class-level evidence for all 4,4-difluorocyclohexyl-containing compounds, including the target building block. Quantitative data from Maraviroc shows that the 4,4-difluorocyclohexyl group contributes to a human hepatic clearance of <5 mL/min/kg, compared to >15 mL/min/kg for non-fluorinated cyclohexyl analogs [3].

Metabolic Stability CYP450 Fluorine Chemistry

Bifunctional Scaffold Advantage: Orthogonal Amine Handles vs. Monofunctional 4,4-Difluorocyclohexyl Building Blocks

Unlike monofunctional 4,4-difluorocyclohexyl building blocks such as tert-butyl (4,4-difluorocyclohexyl)carbamate (CAS 675112-67-1), which contains only a single Boc-protected amine, the target compound provides two orthogonal amine functionalities: a Boc-protected amine for late-stage deprotection and a free aminomethyl group for immediate coupling . This eliminates an additional protection/deprotection step, reducing synthetic step count by at least 1 step and improving overall yield by an estimated 15-25% in convergent synthesis strategies [1].

Bifunctional Building Blocks Orthogonal Protection Parallel Synthesis

Lipophilicity Modulation: CLogP Shift Relative to Non-Fluorinated Analog

The target compound has a calculated LogP (CLogP) of 1.994 . The non-fluorinated analog tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate has a CLogP of approximately 1.3-1.5 . The ~0.5-0.7 log unit increase in lipophilicity is consistent with the well-documented effect of gem-difluoro substitution on cyclohexyl scaffolds, where each fluorine atom contributes approximately +0.25 to +0.35 log units to LogP [1]. This moderate increase improves membrane permeability without crossing into undesirable high-logP space (>5).

Lipophilicity CLogP Drug Design

Optimal Use Cases for tert-Butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate in Drug Discovery and Chemical Biology


Synthesis of Fluorinated CCR5 Antagonists and Chemokine Receptor Modulators

The 4,4-difluorocyclohexyl motif is a critical pharmacophore in CCR5 antagonists like Maraviroc, where it enhances metabolic stability and target binding. This building block provides a direct route to incorporate this motif into novel chemokine receptor modulators, with the free aminomethyl group enabling rapid SAR exploration via amide coupling or reductive amination [1][2].

Construction of Branched and Macrocyclic Peptidomimetics

The orthogonal Boc-protected amine and free aminomethyl group make this scaffold ideal for synthesizing branched peptides or macrocyclic structures. The gem-difluoro group constrains the cyclohexyl ring conformation, potentially pre-organizing the scaffold for target binding and improving entropic binding efficiency [3].

Lead Optimization Campaigns Requiring pKa Modulation and Reduced hERG Liability

The reduced amine basicity conferred by the gem-difluoro group (~pKa 10.5-11.0 vs. 12.74 for the non-fluorinated analog) can lower hERG channel blockade risk, a common issue with highly basic amines. Medicinal chemistry teams can procure this building block to systematically explore pKa-dependent off-target profiles in lead series [4].

Parallel Library Synthesis for CNS-Penetrant Compound Collections

With a CLogP of 1.994 and reduced basicity, derivatives of this building block fall within favorable physicochemical space for CNS drug discovery (CLogP 1-4, pKa <10). The powder formulation and room-temperature shipping stability enable its use in automated parallel synthesis platforms for generating CNS-focused screening libraries .

Quote Request

Request a Quote for Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.